4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.309. The purity is usually 95%.
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Scientific Research Applications
Potential Antimicrobial Agents
Research on compounds structurally related to "4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide" has shown potential antimicrobial properties. A study involving synthesized compounds related to the quinazolinone and thiazolidinone families demonstrated in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Staphylococcus aureus, highlighting the potential of such compounds in developing new antimicrobial therapies (Desai, Dodiya, & Shihora, 2011).
Anticancer and Fluorescent Properties
Another research direction involves the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which have shown promising cytotoxic activity against various cancer and non-malignant cell lines, as well as interesting fluorescent properties. This suggests the compound and its derivatives could be valuable in cancer research and diagnosis, providing tools for both therapeutic intervention and imaging (Funk et al., 2015).
Antifungal and Antibacterial Applications
Similarly, fluoroquinolone-based 4-thiazolidinones related to the compound have been synthesized and shown to exhibit antifungal and antibacterial activities. These findings indicate the potential utility of such compounds in treating infections, underscoring the versatility and therapeutic promise of quinoline derivatives (Patel & Patel, 2010).
Synthetic and Medicinal Chemistry
Further research into the synthetic pathways and regioselectivity of reactions involving 4-oxoquinolines offers insights into the chemical behavior and potential modifications to enhance biological activity or tailor compounds for specific applications. Studies exploring the N-ethylation reaction of related compounds have contributed to a deeper understanding of their synthetic versatility and potential for creating diverse therapeutic agents (Batalha et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s worth noting that the mode of action of a compound typically involves binding to its target, which can lead to changes in the target’s activity
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability and overall effectiveness
Result of Action
The effects would likely depend on the compound’s targets and mode of action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other compounds . .
Properties
IUPAC Name |
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-11-6-4-5-10(9-11)18-16(21)14-15(20)12-7-2-3-8-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWORCDIQBCYOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.